(R)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate
Description
(R)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 5-nitropyridine substituent. This compound is cataloged as a secondary amine product by CymitQuimica (Ref: 10-F063417) and is primarily utilized in asymmetric synthesis and pharmaceutical research due to its stereochemical specificity and functional versatility .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-7-17(9-10)12-5-4-11(8-15-12)18(20)21/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUFTDHYMPKTI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124322 | |
| Record name | Carbamic acid, N-[(3R)-1-(5-nitro-2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085841-16-2 | |
| Record name | Carbamic acid, N-[(3R)-1-(5-nitro-2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085841-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(5-nitro-2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Nitropyridine Group: The nitropyridine moiety is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached using carbamoylation reactions, typically involving tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The nitropyridine group can undergo further oxidation to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation Products: Various nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted pyrrolidine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitropyridine group can participate in electron transfer reactions, while the pyrrolidine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Stereoisomeric Variants
The enantiomeric counterpart, (S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate , differs only in stereochemistry at the pyrrolidine ring. Despite identical substituents, the (R)-enantiomer is priced higher ($374.00/1g vs. $312.00/1g for the S-form), suggesting greater demand or synthetic complexity for the R-configuration. Such enantiomeric price disparities are common in chiral building blocks, where biological activity or synthetic utility often hinges on absolute configuration .
Nitro Group Position and Aromatic System Variations
- (R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate: Replacing the pyridine ring with a phenyl group shifts the nitro substituent to the 2-position. The compound is priced at $374.00/1g, matching the target compound, possibly due to similar synthesis routes .
- (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate : Here, the nitro-pyridine is linked via an oxygen atom instead of a direct carbon-nitrogen bond. This ether linkage may increase conformational flexibility but reduce steric hindrance, impacting binding affinity in catalytic applications. Priced at $374.00/1g, it shares cost parity with the target compound .
Substituent Functionalization
- The fluorine substituent and tetrahydroisoquinoline core highlight divergent electronic and structural profiles, emphasizing the uniqueness of the nitro-pyridine-pyrrolidine motif in the target compound .
Data Table: Key Structural and Commercial Attributes
Implications of Structural Differences
- Stereochemical Influence : The R-configuration may favor specific interactions in asymmetric catalysis or receptor binding, justifying its premium pricing.
- Synthetic Utility : Oxygen-linked analogs (e.g., ether derivatives) offer modularity for further functionalization, whereas direct C-N bonds prioritize rigidity .
Biological Activity
(R)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by data tables and relevant case studies.
- Chemical Formula : C₁₄H₂₀N₄O₄
- CAS Number : 1233859-91-0
- Molecular Structure : The compound features a pyrrolidine ring substituted with a nitropyridine moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases, which are crucial in various signaling pathways. Recent studies have shown that compounds with similar structures can inhibit AAK1 and GAK kinases, leading to antiviral effects against Dengue virus (DENV) and potentially other viruses.
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits potent antiviral activity. The following table summarizes key findings from various studies:
Case Studies
- Dengue Virus Inhibition : In an ex vivo model using human primary monocyte-derived dendritic cells (MDDCs), this compound showed significant antiviral efficacy, demonstrating undetectable viral replication at non-toxic concentrations .
- Zika Virus Activity : Similar structural analogs were tested against Zika virus, showing comparable IC50 values and reinforcing the compound's potential as a broad-spectrum antiviral agent .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in vitro, making it a promising candidate for further development in therapeutic applications.
Scientific Research Applications
(R)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate is a chemical compound with relevance in pharmaceutical and biochemical research. It has a molecular weight of approximately 308.33 g/mol and is typically available in a high-purity form (≥95%). The compound features a pyrrolidine ring substituted with a 5-nitropyridine moiety, giving it unique properties.
While the exact research applications of this specific compound are not readily apparent, its structure suggests potential areas of interest. this compound is a versatile intermediate for synthesizing other bioactive compounds. Interaction studies have shown that this compound may interact with specific receptors and enzymes, influencing pathways related to neurotransmission and cellular metabolism. These studies are crucial for elucidating its potential therapeutic effects and side effects.
Several compounds share structural similarities with this compound. Variations in structure can lead to differences in activity and application, making this compound unique among its peers.
Structural Analogs of this compound
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-tert-butyl 1-(3-nitropyridin-2-yl)pyrrolidine-3-ylcarbamate | Similar pyrrolidine structure; different nitro position | Potentially different biological activity due to structural variation |
| tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylic acid | Piperazine ring instead of pyrrolidine | Different pharmacological profile; explored for different therapeutic uses |
| tert-butyl N-(5-nitro-pyridin-2-yloxy)carbamate | Contains an ether linkage | Exhibits distinct solubility characteristics affecting bioavailability |
Q & A
Q. What synthetic strategies are most effective for preparing (R)-tert-butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate, and how can stereochemical purity be ensured?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine ring may be functionalized with a tert-butyl carbamate group at the 3-position, followed by nitration at the pyridine 5-position. Key steps include:
- Chiral resolution : Use chiral auxiliaries or enantioselective catalysis to ensure (R)-configuration retention, as seen in similar pyrrolidine-carbamate syntheses .
- Purification : Column chromatography with chiral stationary phases (e.g., amylose-based) or recrystallization with chiral resolving agents to achieve >95% enantiomeric excess .
- Validation : Confirm stereochemistry via polarimetry, circular dichroism (CD), or X-ray crystallography .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C and monitor decomposition via HPLC-UV or LC-MS. Nitropyridine derivatives are prone to hydrolysis under alkaline conditions .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent nitro-group reduction .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in catalytic or medicinal chemistry applications?
The (R)-configuration affects:
- Binding affinity : In drug discovery, the stereochemistry may alter interactions with chiral biological targets (e.g., enzymes or receptors). Molecular docking simulations can predict enantiomer-specific binding modes .
- Catalytic activity : As a ligand in asymmetric catalysis, the tert-butyl carbamate group’s spatial arrangement modulates steric and electronic effects. Compare turnover numbers (TON) and enantioselectivity between (R)- and (S)-enantiomers in model reactions .
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?
Challenges include:
- Nitro-group byproducts : Nitration side reactions may yield isomers (e.g., 3-nitro instead of 5-nitro). Use high-resolution LC-MS/MS with isotopic labeling to distinguish positional isomers .
- Residual solvents : Headspace gas chromatography (GC) paired with mass spectrometry detects volatile impurities (e.g., tert-butyl alcohol) from synthesis .
Q. How can researchers design experiments to evaluate the compound’s in vivo stability for pharmacological studies?
Methodology:
- Pharmacokinetic profiling : Administer the compound to model organisms (e.g., rodents) and measure plasma half-life using LC-MS. Nitropyridines often undergo hepatic reduction, so monitor metabolites like aminopyridines .
- Metabolite identification : Use stable isotope tracers (e.g., ¹⁵N-labeled nitro groups) and NMR to track metabolic pathways .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar solvents be reconciled?
Discrepancies may arise from:
- Crystallinity vs. amorphous forms : Use powder X-ray diffraction (PXRD) to confirm polymorphic states. Amorphous forms generally exhibit higher solubility .
- Measurement conditions : Standardize solvent purity (e.g., anhydrous DMSO vs. hydrated) and temperature. Solubility in DMSO ranges from 10–50 mg/mL depending on hydration .
Q. What experimental approaches resolve discrepancies in reported biological activity between enantiomers?
- Orthogonal assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT assays) to distinguish target-specific vs. off-target effects .
- Proteomic profiling : Use affinity chromatography with immobilized (R)- and (S)-enantiomers to identify binding partners via mass spectrometry .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Nitro-group hazards : Avoid open flames or sparks due to potential explosive decomposition. Conduct reactions in fume hoods with blast shields .
- First aid : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for methemoglobinemia risk (common with nitropyridines) .
Q. How should researchers optimize reaction yields for scale-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
